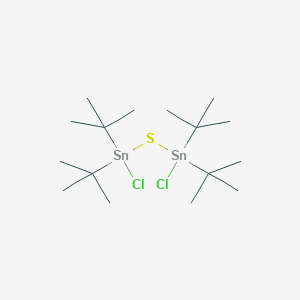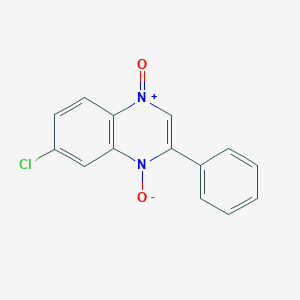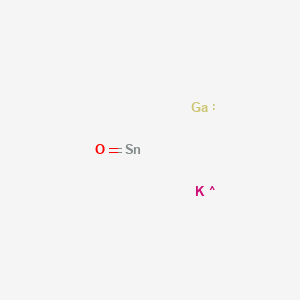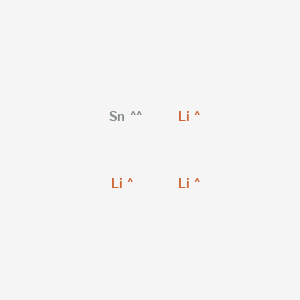![molecular formula C18H27NO4 B14242583 Decanoic acid, 10-[(2-methoxybenzoyl)amino]- CAS No. 209961-41-1](/img/structure/B14242583.png)
Decanoic acid, 10-[(2-methoxybenzoyl)amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoic acid, 10-[(2-methoxybenzoyl)amino]- is a chemical compound with a molecular formula of C18H27NO4 It is a derivative of decanoic acid, where the hydrogen atom at the 10th position is replaced by a 2-methoxybenzoyl amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decanoic acid, 10-[(2-methoxybenzoyl)amino]- typically involves the reaction of decanoic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of decanoic acid, 10-[(2-methoxybenzoyl)amino]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be used to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Decanoic acid, 10-[(2-methoxybenzoyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Decanoic acid, 10-[(2-methoxybenzoyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of decanoic acid, 10-[(2-methoxybenzoyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Decanoic acid, 10-[(2-hydroxybenzoyl)amino]-: Similar in structure but with a hydroxyl group instead of a methoxy group.
Decanoic acid, 10-[(2-chlorobenzoyl)amino]-: Contains a chlorine atom instead of a methoxy group.
Uniqueness
Decanoic acid, 10-[(2-methoxybenzoyl)amino]- is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural difference can result in distinct properties and applications compared to its analogs.
Propiedades
Número CAS |
209961-41-1 |
|---|---|
Fórmula molecular |
C18H27NO4 |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
10-[(2-methoxybenzoyl)amino]decanoic acid |
InChI |
InChI=1S/C18H27NO4/c1-23-16-12-9-8-11-15(16)18(22)19-14-10-6-4-2-3-5-7-13-17(20)21/h8-9,11-12H,2-7,10,13-14H2,1H3,(H,19,22)(H,20,21) |
Clave InChI |
HDSWXMKNQSWQGF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C(=O)NCCCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,6,6-Tetramethyl-1-(1-{4-[(oxiran-2-yl)methoxy]phenyl}ethoxy)piperidine](/img/structure/B14242506.png)
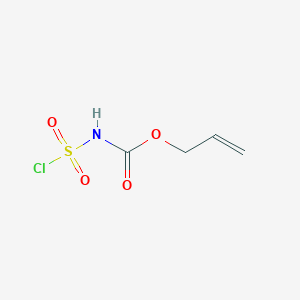
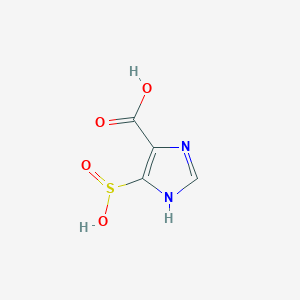
![8,8-Dimethyl-7,9-dioxaspiro[4.5]dec-2-ene](/img/structure/B14242536.png)
![Phosphoric acid, diethyl (1S)-1-[(trimethylsilyl)ethynyl]pentyl ester](/img/structure/B14242537.png)

![N-(4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14242552.png)


